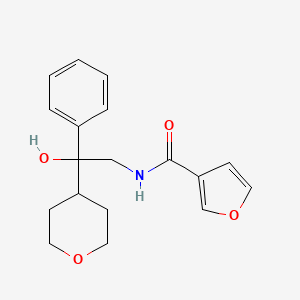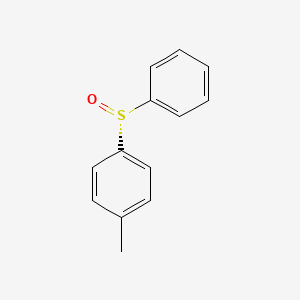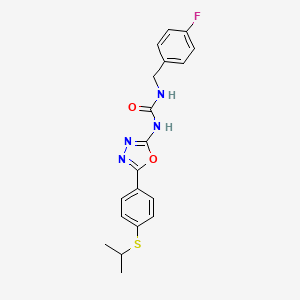
N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2 and its molecular weight is 398.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Heterocyclic Compound Synthesis : Research has shown various methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, chromone-3-carboxamides react with cyanothioacetamide to form compounds with potential biological activity (Kornev, Tishin, & Sosnovskikh, 2019). Similar methodologies could be explored for the synthesis of derivatives of the given compound, which might enhance its reactivity or biological importance.
Electrophilic Amination : The use of N-carboxamido oxaziridines for electrophilic amination of carbanions has been demonstrated, offering a route to synthesize aminated derivatives. The 3-(2-cyanophenyl)-derivative showed high yields, suggesting that modifications on cyanophenyl scaffolds can be effective for introducing new functionalities (Armstrong, Atkin, & Swallow, 2000).
Potential Biological Applications
Antimicrobial Activities : Several studies have synthesized compounds with similar frameworks to assess their antimicrobial properties. For example, the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has shown significant antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). The antibacterial and antifungal properties of such compounds underscore the potential for developing new therapeutic agents from the compound .
Synthesis of Polyamides and Polyimides : The creation of polyamides and polyimides based on specific diamines has been explored, with applications in materials science for creating high-performance polymers with excellent thermal stability and solubility properties (Yang & Lin, 1994). The structural features of "N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could be utilized in similar synthetic strategies to develop novel polymers with unique properties.
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-4-1-3-13(9-15)12-25-8-2-5-17(20(25)27)19(26)24-18-10-16(22)7-6-14(18)11-23/h1-10H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQOQPBDBUMMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2885443.png)
![N-[(3,5-Diethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2885446.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2885449.png)



![1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2885457.png)

![8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2885461.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2885462.png)



![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)